Cas no 66786-07-0 (ethanone, 1-(3-propyl-1h-pyrrol-2-yl)- (9ci))

ethanone, 1-(3-propyl-1h-pyrrol-2-yl)- (9ci) structure
66786-07-0 structure
Product name:ethanone, 1-(3-propyl-1h-pyrrol-2-yl)- (9ci)
CAS No:66786-07-0
MF:C9H13NO
MW:151.205622434616
CID:964635
PubChem ID:45085815

ethanone, 1-(3-propyl-1h-pyrrol-2-yl)- (9ci) Chemical and Physical Properties

Names and Identifiers

    • ethanone, 1-(3-propyl-1h-pyrrol-2-yl)- (9ci)
    • 1-(3-propyl-1H-pyrrol-2-yl)ethanone
    • 66786-07-0
    • ETHANONE, 1-(3-PROPYL-1H-PYRROL-2-YL)-
    • DB-287040
    • Inchi: InChI=1S/C9H13NO/c1-3-4-8-5-6-10-9(8)7(2)11/h5-6,10H,3-4H2,1-2H3
    • InChI Key: OLXSHGGVAHCSDJ-UHFFFAOYSA-N
    • SMILES: CCCC1=C(NC=C1)C(=O)C

Computed Properties

  • Exact Mass: 151.1
  • Monoisotopic Mass: 151.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.9A^2
  • XLogP3: 2.1

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